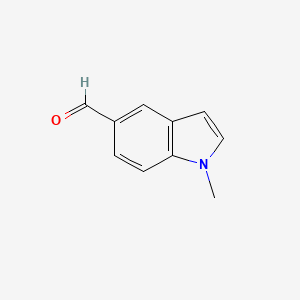

1-methyl-1H-indole-5-carbaldehyde

説明

Significance in Organic and Medicinal Chemistry Research

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. rsc.org Derivatives of indole are known to possess anti-inflammatory, anticancer, and antimicrobial properties. ontosight.ai The presence of the aldehyde functional group on the 1-methylated indole core of 1-methyl-1H-indole-5-carbaldehyde makes it a particularly interesting subject for medicinal chemists. ontosight.ai This reactive group allows for a variety of chemical modifications, enabling the synthesis of a diverse library of derivatives for biological screening. researchgate.net Research has explored the potential of such derivatives as kinase inhibitors, which are crucial in cancer therapy, and in the development of agents targeting other biological pathways. nih.gov

Relevance as a Versatile Synthetic Building Block

In organic synthesis, this compound serves as a valuable and versatile building block. ontosight.ai Its aldehyde group is highly reactive and can participate in a wide range of chemical transformations. ontosight.ai This includes reactions like oxidation, reduction, and various condensation reactions, which allow for the construction of more complex molecular architectures. researchgate.net The indole ring itself can also undergo further functionalization. This dual reactivity makes the compound a key intermediate in the multi-step synthesis of complex heterocyclic compounds, natural product analogues, and other novel organic materials. researchgate.netijpcbs.com

Structure

3D Structure

特性

IUPAC Name |

1-methylindole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-11-5-4-9-6-8(7-12)2-3-10(9)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVDZBIBWGQOTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428739 | |

| Record name | 1-methyl-1H-indole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90923-75-4 | |

| Record name | 1-methyl-1H-indole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 90923-75-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties

The fundamental characteristics of 1-methyl-1H-indole-5-carbaldehyde are crucial for its application in research and synthesis.

| Property | Value |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.18 g/mol |

| Melting Point | 80-85 °C |

| Appearance | Solid |

Data Sources: sigmaaldrich.comnih.gov

Spectroscopic Data:

¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atoms within the molecule, confirming the presence of the methyl group, the aldehyde proton, and the protons on the indole (B1671886) ring. nih.gov

Mass Spectrometry: Mass spectrometry data confirms the molecular weight of the compound, with a top peak observed at m/z 159. nih.gov

Reactivity and Chemical Transformations of the 1 Methyl 1h Indole 5 Carbaldehyde Core

Transformations of the Aldehyde Moiety

The aldehyde group at the C5 position of the 1-methyl-1H-indole nucleus is a versatile functional handle that readily participates in a range of chemical reactions, including oxidation, reduction, condensation, and cyclization.

Oxidation Reactions to Carboxylic Acids

The aldehyde functionality of 1-methyl-1H-indole-5-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 1-methyl-1H-indole-5-carboxylic acid. This transformation is a fundamental step in the synthesis of various indole-based compounds with applications in medicinal chemistry and materials science. Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide can be employed for this purpose. The reaction typically proceeds under mild conditions to afford the carboxylic acid in good yield.

Table 1: Oxidation of this compound

| Oxidizing Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Acetone/Water | Room Temperature | 1-methyl-1H-indole-5-carboxylic acid | Good |

Reduction Reactions to Alcohols

The aldehyde group can be selectively reduced to a primary alcohol, (1-methyl-1H-indol-5-yl)methanol, using a variety of reducing agents. masterorganicchemistry.com Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its mild nature and high chemoselectivity, typically performed in alcoholic solvents like methanol or ethanol at room temperature. masterorganicchemistry.combenchchem.com For less reactive substrates or when a more potent reducing agent is required, lithium aluminum hydride (LiAlH₄) can be utilized, though it requires anhydrous conditions and careful handling. masterorganicchemistry.com

Table 2: Reduction of this compound

| Reducing Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol | Room Temperature | (1-methyl-1H-indol-5-yl)methanol | 92% benchchem.com |

Condensation Reactions with Nucleophiles

The electrophilic carbon of the aldehyde group readily undergoes condensation reactions with various nucleophiles, particularly active methylene (B1212753) compounds and phosphorus ylides, to form new carbon-carbon double bonds.

The Knoevenagel condensation involves the reaction of this compound with compounds containing an active methylene group, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst like piperidine or ammonium acetate. nrochemistry.comclockss.orgwikipedia.org This reaction is a valuable method for synthesizing α,β-unsaturated systems. nrochemistry.com

The Wittig reaction provides another powerful tool for alkene synthesis, where the aldehyde reacts with a phosphorus ylide (a Wittig reagent). ambeed.com The nature of the ylide determines the structure of the resulting alkene, offering a high degree of control over the final product. ambeed.com

Table 3: Condensation Reactions of this compound

| Reaction Type | Nucleophile | Catalyst/Base | Product |

|---|---|---|---|

| Knoevenagel Condensation | Malononitrile | Piperidine | 2-((1-methyl-1H-indol-5-yl)methylene)malononitrile |

| Knoevenagel Condensation | Ethyl Cyanoacetate | Ammonium Acetate | Ethyl 2-cyano-3-(1-methyl-1H-indol-5-yl)acrylate |

| Wittig Reaction | Methylenetriphenylphosphorane | n-Butyllithium | 5-vinyl-1-methyl-1H-indole |

Cyclization Reactions to Form Fused Ring Systems

This compound can serve as a key building block in the synthesis of fused heterocyclic systems through cyclization reactions. A prominent example is the Pictet-Spengler reaction , where a β-arylethylamine, such as tryptamine, condenses with the aldehyde, followed by an acid-catalyzed ring closure to form a tetrahydro-β-carboline. benchchem.comorganic-chemistry.org This reaction is of significant importance in the synthesis of various alkaloids and pharmacologically active compounds. benchchem.comchemistrysteps.com The reaction proceeds through the formation of an iminium ion, which then undergoes intramolecular electrophilic substitution onto the electron-rich indole (B1671886) nucleus. organic-chemistry.org

Table 4: Pictet-Spengler Cyclization with this compound

| Amine | Acid Catalyst | Product |

|---|---|---|

| Tryptamine | Trifluoroacetic Acid (TFA) | 6-methyl-6,7,8,9-tetrahydro-5H-pyrido[3,4-b:4',3'-b']diindole |

Stereoselective Alkene and Ketone Formation

The aldehyde functionality can be transformed into alkenes with a high degree of stereocontrol. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful modification of the Wittig reaction that typically favors the formation of (E)-alkenes. nrochemistry.comnih.gov This reaction involves the use of a phosphonate carbanion, which is generated by treating a phosphonate ester with a base. The stereochemical outcome can be influenced by the reaction conditions and the nature of the phosphonate reagent. nih.gov

Furthermore, the aldehyde can be converted into a ketone through a two-step process. The first step involves a Grignard reaction , where an organomagnesium halide (Grignard reagent) adds to the aldehyde to form a secondary alcohol. Subsequent oxidation of this alcohol yields the corresponding ketone.

Table 5: Stereoselective Transformations of the Aldehyde Moiety

| Reaction Type | Reagent(s) | Key Feature | Product |

|---|---|---|---|

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate, NaH | (E)-selective alkene formation | (E)-ethyl 3-(1-methyl-1H-indol-5-yl)acrylate |

Modifications of the Indole Nucleus

In addition to the transformations of the aldehyde group, the indole nucleus of this compound is susceptible to electrophilic substitution reactions. The electron-rich nature of the indole ring directs incoming electrophiles to specific positions.

Electrophilic halogenation, such as bromination , can be achieved using reagents like N-bromosuccinimide (NBS). The position of bromination on the indole ring can be influenced by the reaction conditions and the presence of directing groups. For instance, bromination of 1-methylindole can be directed to the C4 position. benchchem.com

Nitration of the indole nucleus can be accomplished using nitrating agents such as a mixture of nitric acid and sulfuric acid. wikipedia.org The regioselectivity of this reaction is highly dependent on the reaction conditions and the substituents already present on the indole ring. For some indole derivatives, nitration occurs preferentially at the C3, C5, or C6 positions. nih.govumn.edu

The Vilsmeier-Haack reaction provides a method for formylation, introducing an additional aldehyde group onto the indole ring. This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). ambeed.comchemistrysteps.com For electron-rich indoles, this reaction often occurs at the C3 position.

Table 6: Modifications of the Indole Nucleus of this compound

| Reaction Type | Reagent(s) | Position of Substitution | Product |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C3, C4, or C6 (depending on conditions) | Bromo-1-methyl-1H-indole-5-carbaldehyde |

| Nitration | Nitric Acid/Sulfuric Acid | C3 or C6 (typically) | Nitro-1-methyl-1H-indole-5-carbaldehyde |

Substitution Reactions on the Indole Ring

The indole nucleus readily undergoes electrophilic substitution. researchgate.net While the C3 position is the most electronically favored for such reactions, the existing substitution pattern of this compound directs further functionalization to other positions on the benzene portion of the molecule. researchgate.net

Research has shown that direct C-H arylation of indoles at the C4 and C5 positions can be achieved. nih.gov For instance, the use of a palladium catalyst with a pivaloyl group can direct arylation to the C4 position. nih.gov

Derivatization at the Nitrogen Atom (e.g., N-Alkylation)

The nitrogen atom of the indole ring is slightly acidic and can be deprotonated to form a nucleophilic center under basic conditions. researchgate.net This allows for various derivatization reactions, most notably N-alkylation.

A common method for N-alkylation involves reacting the indole with an alkyl halide in the presence of a base. For example, the reaction of indole-3-carboxaldehydes with prenyl bromide in the presence of sodium hydride and dimethylformamide (DMF) yields N-prenylated products. researchgate.net This general principle can be applied to this compound, although the existing methyl group at the N1 position precludes further simple alkylation at this site. However, more complex derivatizations are possible.

Functionalization at Other Ring Positions

Functionalization of the C4, C6, and C7 positions of the indole ring is challenging due to their similar reactivity. nih.gov However, specific strategies have been developed to achieve regioselective functionalization.

Selective C7 arylation of indoles often requires a substituent at the C2 position to block its reactivity. nih.gov An alternative approach involves the reduction of the indole to an indoline, followed by C-H functionalization at the C7 position and subsequent re-oxidation to the indole. nih.gov The formyl group at the C5 position in this compound can act as a directing group, influencing the position of further substitutions. For example, palladium-catalyzed C-H arylation of free (N-H) indoles with a C3-formyl directing group has been shown to favor C4-arylation over C2-arylation. nih.gov

Intermolecular and Intramolecular Coupling Reactions

The indole scaffold is a valuable platform for various coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Carbon-Carbon (C-C) Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing new carbon substituents onto the indole ring. nih.govmdpi.com For instance, a bromine atom introduced at the C7 position of an indole can be coupled with thiophene-2-boronic acid to form a new C-C bond in excellent yield. nih.gov

The aldehyde functional group at the C5 position of this compound can also participate in C-C bond-forming reactions. These reactions are crucial for elaborating the molecular framework and synthesizing more complex structures. researchgate.net

Carbon-Nitrogen (C-N) Coupling Reactions

The carbonyl group of this compound is a key site for C-N bond formation. researchgate.net These reactions are fundamental in the synthesis of a wide array of heterocyclic compounds and biologically active molecules. The formation of imines and related derivatives through condensation reactions with primary amines is a common transformation.

Role as a Versatile Building Block in Complex Chemical Synthesis

This compound serves as a valuable and versatile building block in the synthesis of more complex molecules. researchgate.netglpbio.com Its bifunctional nature, possessing both a reactive aldehyde group and an indole nucleus amenable to further functionalization, allows for the construction of diverse molecular architectures.

The indole moiety itself is a privileged structure in drug discovery, and derivatives of indole-3-carboxaldehyde have demonstrated a wide range of biological activities. researchgate.net The strategic modification of this compound can lead to the synthesis of novel compounds with potential therapeutic applications.

Below is a table summarizing some of the reactions involving indole derivatives, highlighting the versatility of this chemical class.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Prenylation | Prenyl bromide, NaH, DMF, 0-5°C | N-prenylated indole-3-carboxaldehyde | researchgate.net |

| C4-Arylation | Aryl iodide, Pd(II) catalyst | C4-arylated indole | nih.gov |

| C7-Suzuki-Miyaura Coupling | Thiophene-2-boronic acid, Pd catalyst | 7-thienyl-indole derivative | nih.gov |

| Sonogashira Coupling | Terminal alkyne, PdCl2(PPh3)2, CuI | 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile derivatives | mdpi.com |

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the precise structure of 1-methyl-1H-indole-5-carbaldehyde by mapping the carbon-hydrogen framework.

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum allows for the assignment of each proton. Key expected signals include a singlet for the aldehyde proton (CHO), typically found significantly downfield (around 9-10 ppm) due to the deshielding effect of the carbonyl group. oregonstate.edu Another characteristic singlet corresponds to the three protons of the N-methyl (N-CH₃) group. The protons on the indole (B1671886) ring would appear in the aromatic region (approximately 7-8.5 ppm), with their specific chemical shifts and coupling patterns determined by their position relative to the methyl and aldehyde substituents.

While specific spectral data for this compound is not available in the cited literature, a hypothetical assignment based on the structure is presented in the table below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| H-C=O | ~9.9 | Singlet (s) |

| H-4 | ~8.1 | Singlet (s) or Doublet (d) |

| H-6 | ~7.7 | Doublet of doublets (dd) |

| H-7 | ~7.4 | Doublet (d) |

| H-2 | ~7.2 | Doublet (d) |

| H-3 | ~6.6 | Doublet (d) |

| N-CH₃ | ~3.8 | Singlet (s) |

| Note: This table is predictive and based on general principles of ¹H NMR for indole derivatives. |

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing signals for each unique carbon atom in the molecule. The carbon of the aldehyde group (C=O) is highly deshielded and appears far downfield, typically in the range of 185-195 ppm. The carbons of the indole ring resonate in the aromatic region (~110-140 ppm), while the N-methyl carbon gives a signal in the aliphatic region (~30-35 ppm). rsc.org The specific chemical shifts help confirm the substitution pattern on the indole ring.

The following table outlines the expected ¹³C NMR chemical shifts.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O | ~192 |

| C-5 | ~132 |

| C-7a | ~138 |

| C-3a | ~130 |

| C-2 | ~128 |

| C-4 | ~125 |

| C-6 | ~122 |

| C-7 | ~110 |

| C-3 | ~102 |

| N-CH₃ | ~33 |

| Note: This table is predictive and based on general principles of ¹³C NMR for indole derivatives. |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals by revealing their connectivity.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, for instance, confirming the connectivity between adjacent protons on the benzene portion of the indole ring (H-6 and H-7).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹JCH), allowing for the definitive assignment of a carbon signal based on its attached proton. For example, it would link the ¹H signal for H-2 to the ¹³C signal for C-2.

The choice of deuterated solvent can significantly influence NMR chemical shifts due to varying solute-solvent interactions. nih.gov When analyzing this compound, changing the solvent from a non-polar aprotic one, such as chloroform-d (CDCl₃), to a polar aprotic one, like dimethyl sulfoxide-d₆ (DMSO-d₆), is expected to induce shifts. Protons near polar functional groups, such as the aldehyde proton and the aromatic protons H-4 and H-6, would be most affected. This phenomenon arises from the differential stabilization of the ground and excited nuclear spin states by the solvent cage. In polar solvents, specific interactions like hydrogen bonding or dipole-dipole interactions with the aldehyde group can lead to noticeable downfield or upfield shifts compared to spectra recorded in less interactive solvents. nih.govrsc.org

While no specific studies on the pH sensitivity of this compound have been reported, the chemical shift of aldehyde protons can be susceptible to changes in pH. nih.gov In principle, performing a ¹H NMR titration by acquiring spectra over a range of pH values could reveal this dependence. The aldehyde's carbonyl oxygen can be protonated under sufficiently acidic conditions, which would increase the deshielding of the aldehyde proton and cause its signal to shift downfield. Plotting the chemical shift of the aldehyde proton against pH would generate a titration curve, from which a pKa value could potentially be estimated. researchgate.net Such studies are valuable for understanding a molecule's behavior in different chemical environments. nih.govresearchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

For this compound, the molecular formula is C₁₀H₉NO, corresponding to a monoisotopic mass of 159.068 Da. nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 159. This peak is typically prominent for aromatic compounds due to the stability of the ring system. nih.gov

Common fragmentation patterns for aldehydes include the loss of a hydrogen atom ([M-H]⁺) or the entire formyl group ([M-CHO]⁺). libretexts.org Analysis of GC-MS data for this compound shows a base peak at m/z 159 (the molecular ion), with other significant fragments observed at m/z 158 and 130. nih.gov

m/z 159: Molecular ion (M⁺˙). nih.gov

m/z 158: Resulting from the loss of a single hydrogen radical ([M-H]⁺). nih.govwhitman.edu

m/z 130: Resulting from the loss of the formyl radical ([M-CHO]⁺). nih.govwhitman.edu

Another characteristic fragmentation for indoles involves the loss of hydrogen cyanide (HCN), which would lead to a fragment ion at m/z 89 for related structures. scirp.org Advanced techniques like electrospray ionization (ESI) can provide information on various adducts of the molecule. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for different adducts, as shown in the table below. uni.lu

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

| [M+H]⁺ | 160.07570 | 129.3 |

| [M+Na]⁺ | 182.05764 | 141.0 |

| [M-H]⁻ | 158.06114 | 133.7 |

| [M+K]⁺ | 198.03158 | 137.9 |

| [M+H-H₂O]⁺ | 142.06568 | 123.6 |

| Data sourced from computational predictions. uni.lu |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight

Gas Chromatography-Mass Spectrometry (GC-MS) analysis confirms the molecular weight of this compound and is a valuable tool for assessing its purity. The molecular weight is determined to be 159.18 g/mol . nih.govsigmaaldrich.com In a typical GC-MS analysis, the compound exhibits a top mass-to-charge ratio (m/z) peak at 159, corresponding to the molecular ion [M]+. nih.gov Other significant peaks are observed at m/z 158 and 130. nih.gov The presence of 43 total peaks in the mass spectrum indicates potential fragmentation patterns or the presence of isotopes. nih.gov

| Analytical Parameter | Value |

| Molecular Weight | 159.18 g/mol nih.govsigmaaldrich.com |

| Top Peak (m/z) | 159 nih.gov |

| Second Highest Peak (m/z) | 158 nih.gov |

| Third Highest Peak (m/z) | 130 nih.gov |

| Total Peaks | 43 nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the compound's exact mass. The calculated monoisotopic mass of this compound is 159.068413911 Da. nih.gov This high level of accuracy is crucial for confirming the elemental composition of the molecule. Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, have also been calculated for various adducts of the compound. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 160.07570 | 129.3 uni.lu |

| [M+Na]⁺ | 182.05764 | 141.0 uni.lu |

| [M-H]⁻ | 158.06114 | 133.7 uni.lu |

| [M+NH₄]⁺ | 177.10224 | 152.5 uni.lu |

| [M+K]⁺ | 198.03158 | 137.9 uni.lu |

| [M+H-H₂O]⁺ | 142.06568 | 123.6 uni.lu |

| [M+HCOO]⁻ | 204.06662 | 154.9 uni.lu |

| [M+CH₃COO]⁻ | 218.08227 | 177.5 uni.lu |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that results in significant fragmentation of the molecule. This fragmentation pattern provides valuable information about the compound's structure. For a related compound, 1-methyl-1H-indole-3-carbaldehyde, the top five peaks in the EI-MS spectrum were observed at m/z values of 158, 159, 77, 130, and 103. nih.gov This suggests that the loss of a hydrogen atom (resulting in the peak at m/z 158) is a primary fragmentation pathway. nih.gov The fragmentation of aldehydes often involves the cleavage of bonds adjacent to the carbonyl group. libretexts.org

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the aldehyde and aromatic functional groups. For instance, a related indole derivative, 5-iodo-1H-indole-3-carbaldehyde, exhibits a strong carbonyl (C=O) stretching vibration around 1650 cm⁻¹. rsc.org Other expected peaks would include C-H stretching and bending vibrations for the aromatic and methyl groups, as well as C-N stretching vibrations associated with the indole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and its optical properties. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the indole ring system and the carbonyl group. The exact position of these absorption maxima can be influenced by the solvent and the substitution pattern on the indole ring.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TG) for Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability and decomposition of a compound by measuring its mass change as a function of temperature. eltra.com A study involving a similar compound, referred to as compound 1 in the research, showed a single-step decomposition with a decomposition temperature (Td), corresponding to a 5% weight loss, at 382°C. researchgate.net This indicates high thermal stability. researchgate.net The decomposition of related compounds can proceed in multiple steps. researchgate.net

| Compound | Decomposition Temperature (Td) for 5% weight loss | Decomposition Profile |

| Compound 1 | 382°C researchgate.net | Single step researchgate.net |

Computational Chemistry and Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the intrinsic properties of molecules. While specific DFT studies on 1-methyl-1H-indole-5-carbaldehyde are not extensively available in peer-reviewed literature, we can infer its probable characteristics based on studies of structurally similar indole (B1671886) derivatives. sigmaaldrich.com

Electronic Structure and Charge Distribution Analysis (e.g., Mulliken Atomic Charge)

DFT calculations are instrumental in elucidating the electronic structure and charge distribution within a molecule. The Mulliken atomic charge analysis, a method to partition the electron density among atoms, would likely reveal a significant polarization of charge in this compound. The nitrogen atom of the indole ring and the oxygen atom of the carbaldehyde group are expected to possess negative partial charges due to their high electronegativity, while the adjacent carbon atoms and the methyl group's hydrogen atoms would exhibit positive partial charges. This charge distribution is crucial for understanding the molecule's electrostatic potential and its propensity for intermolecular interactions, such as hydrogen bonding.

A hypothetical Mulliken atomic charge distribution for this compound is presented in the table below, based on general principles and data from related indole compounds.

| Atom | Hypothetical Mulliken Atomic Charge (e) |

|---|---|

| N1 (indole) | -0.4 to -0.6 |

| C(methyl) | -0.1 to -0.2 |

| H(methyl) | +0.1 to +0.15 |

| C5 (indole ring) | +0.2 to +0.4 |

| C(aldehyde) | +0.3 to +0.5 |

| O(aldehyde) | -0.4 to -0.6 |

Prediction of Reaction Selectivity and Mechanisms

DFT calculations are pivotal in predicting the selectivity and elucidating the mechanisms of chemical reactions. For this compound, the presence of both an electron-rich indole nucleus and an electrophilic carbaldehyde group suggests a rich and varied reactivity. DFT studies could predict the most likely sites for electrophilic and nucleophilic attack. For instance, electrophilic substitution would likely occur at the C3 position of the indole ring, a known reactive site in many indole derivatives. researchgate.net Conversely, the carbonyl carbon of the carbaldehyde group would be the primary target for nucleophiles.

Furthermore, DFT can model the transition states of potential reactions, providing activation energies that help in predicting the feasibility and selectivity of different reaction pathways. researchgate.net For example, in a reduction reaction of the aldehyde, DFT could determine the most favorable approach of a hydride reagent.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's reactivity and electronic properties. acs.org For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, indicating its role as an electron donor in reactions. The LUMO, on the other hand, would likely be centered on the carbaldehyde group, specifically the C=O bond, highlighting its capacity to accept electrons.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. While specific values for this compound are not published, related studies on indole derivatives allow for an estimation. acs.org

| Orbital | Expected Localization | Estimated Energy (eV) |

|---|---|---|

| HOMO | Indole Ring (π-system) | -5.5 to -6.5 |

| LUMO | Carbaldehyde group (π* C=O) | -1.5 to -2.5 |

| ΔE (HOMO-LUMO Gap) | - | 3.5 to 4.5 |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein target.

Prediction of Binding Affinity with Target Proteins (e.g., Tubulin, 5-Lipoxygenase Enzyme)

Molecular docking studies on various indole derivatives have suggested their potential to bind to several important biological targets, including tubulin and the 5-lipoxygenase (5-LOX) enzyme. nih.govnih.gov

Tubulin: Indole-based compounds are known to interact with tubulin, a key protein in microtubule formation, thereby inhibiting cell division. This makes them attractive candidates for anticancer drug development. nih.gov Docking simulations of this compound into the colchicine binding site of tubulin would likely predict a favorable binding affinity, suggesting its potential as a tubulin polymerization inhibitor.

5-Lipoxygenase (5-LOX) Enzyme: The 5-LOX enzyme is involved in the biosynthesis of leukotrienes, which are inflammatory mediators. mdpi.com Indole derivatives have been investigated as 5-LOX inhibitors. nih.gov Molecular docking of this compound into the active site of 5-LOX could reveal a strong binding affinity, indicating its potential as an anti-inflammatory agent.

The predicted binding affinities, typically expressed in kcal/mol, for the interaction of this compound with these proteins are hypothesized in the following table based on data from similar compounds.

| Target Protein | Hypothesized Binding Affinity (kcal/mol) |

|---|---|

| Tubulin (Colchicine Binding Site) | -7.0 to -9.0 |

| 5-Lipoxygenase Enzyme | -6.5 to -8.5 |

Identification of Key Interaction Residues (e.g., Hydrogen Bonding Networks)

Beyond predicting binding affinity, molecular docking can identify the specific amino acid residues within the protein's binding pocket that interact with the ligand. These interactions are crucial for the stability of the ligand-protein complex.

Interaction with Tubulin: In the colchicine binding site of tubulin, this compound is expected to form key interactions. The carbaldehyde oxygen is a likely hydrogen bond acceptor, potentially interacting with residues like Cys241. The indole ring can engage in hydrophobic and π-π stacking interactions with residues such as Leu248, Leu255, and Val318. The methyl group on the indole nitrogen may also contribute to hydrophobic interactions. nih.gov

Interaction with 5-Lipoxygenase: The active site of 5-LOX contains a non-heme iron atom and a mix of hydrophobic and polar residues. mdpi.comnih.gov Docking studies would likely show the indole moiety of this compound forming hydrophobic interactions with residues like Leu368, Ile406, and Leu414. The carbaldehyde group could potentially form hydrogen bonds with nearby polar residues or interact with the catalytic iron atom through a water molecule bridge.

A summary of the probable key interacting residues is provided below.

| Target Protein | Potential Key Interacting Residues | Type of Interaction |

|---|---|---|

| Tubulin | Cys241 | Hydrogen Bond (with C=O) |

| Leu248, Leu255 | Hydrophobic | |

| Val318 | Hydrophobic | |

| 5-Lipoxygenase | Leu368, Ile406, Leu414 | Hydrophobic |

| His372, His550 | Potential indirect interaction with Fe center | |

| Polar residues in active site | Hydrogen Bond (with C=O) |

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Changes

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide valuable insights into the stability of a ligand-protein complex and the conformational changes that may occur upon binding. mdpi.com These simulations can elucidate the dynamics of molecular interactions that are often not apparent in static crystal structures. mdpi.com

While specific MD simulation studies on the complex of this compound with a particular protein target are not extensively available in the public domain, the general methodology is well-established for other indole derivatives. For instance, MD simulations have been successfully employed to analyze the stability and conformational behavior of indole triazole conjugates targeting Penicillin-Binding Protein 2a (PBP2a). mdpi.com In such studies, the root-mean-square deviation (RMSD) of the protein-ligand complex is monitored over the simulation time to assess its stability. A stable complex will typically exhibit minimal fluctuations in its RMSD value.

Furthermore, MD simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and stability of the complex. The analysis of the root-mean-square fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein that may be crucial for ligand binding and function.

Table 1: Key Parameters Analyzed in MD Simulations of Ligand-Protein Complexes

| Parameter | Description | Significance |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the superimposed protein-ligand complex at a given time and a reference structure. | Indicates the stability of the complex over the simulation time. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of each amino acid residue from its average position during the simulation. | Identifies flexible and rigid regions of the protein, which can be important for ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and the protein. | Highlights key polar interactions that contribute to binding affinity. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Changes in Rg can indicate conformational changes in the protein upon ligand binding. |

Although direct data for this compound is lacking, the established protocols for related indole compounds suggest that MD simulations would be a valuable tool to predict its binding stability and interaction dynamics with various protein targets. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. neliti.comjocpr.com These models are instrumental in predicting the activity of new compounds and in optimizing lead structures in drug discovery. neliti.com

Specific QSAR studies for this compound are not readily found in the reviewed literature. However, numerous QSAR studies have been conducted on various series of indole derivatives, providing a framework for how such a model could be developed. neliti.comresearchgate.netphyschemres.org These studies typically involve the calculation of a wide range of molecular descriptors, which can be categorized as constitutional, topological, geometrical, and quantum-chemical descriptors.

The development of a QSAR model for a series of indole derivatives would involve the following steps:

Data Set Selection: A set of indole derivatives with experimentally determined biological activities against a specific target would be compiled.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound in the dataset.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical relationship between the descriptors and the biological activity. physchemres.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

For example, a QSAR study on 3,5-disubstituted indole derivatives as Pim1 kinase inhibitors highlighted the importance of certain descriptors in predicting inhibitory activity. physchemres.org Such studies can guide the rational design of more potent analogs.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Profiles

The in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery to filter out compounds with poor pharmacokinetic profiles. rsc.org While specific experimental ADME data for this compound is not available, its properties can be predicted using various computational tools and models. nih.govresearchgate.net

Table 2: Predicted Physicochemical Properties of this compound Relevant to ADME Profile

| Property | Predicted Value | Significance for ADME |

| Molecular Weight | 159.18 g/mol nih.gov | Low molecular weight generally favors absorption. |

| XLogP3 | 2.2 nih.gov | Indicates good lipophilicity, which is important for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 22 Ų nih.gov | Low TPSA is associated with good cell membrane permeability. |

| Hydrogen Bond Donors | 0 nih.gov | A low number of hydrogen bond donors is favorable for oral bioavailability. |

| Hydrogen Bond Acceptors | 2 nih.gov | A low number of hydrogen bond acceptors is favorable for oral bioavailability. |

| Rotatable Bonds | 1 nih.gov | A low number of rotatable bonds suggests good oral bioavailability. |

Based on these predicted properties, this compound is expected to have good oral absorption. Its low molecular weight, optimal lipophilicity (LogP), and low polar surface area are all indicators of favorable membrane permeability. The absence of hydrogen bond donors and a low number of acceptors further support the potential for good oral bioavailability.

Computational Assessment of Drug-likeness and Bioavailability Parameters

The concept of "drug-likeness" is a qualitative assessment of a compound's potential to be an orally active drug. scfbio-iitd.res.in One of the most widely used guidelines for assessing drug-likeness is Lipinski's Rule of Five. drugbank.comnumberanalytics.com This rule states that an orally active drug is likely to have:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (LogP) not greater than 5.

Table 3: Evaluation of this compound against Lipinski's Rule of Five

| Lipinski's Rule Parameter | Value for this compound | Compliance |

| Hydrogen Bond Donors | 0 nih.gov | Yes |

| Hydrogen Bond Acceptors | 2 nih.gov | Yes |

| Molecular Weight | 159.18 g/mol nih.gov | Yes |

| XLogP3 | 2.2 nih.gov | Yes |

| Number of Violations | 0 | - |

As shown in the table, this compound does not violate any of the criteria of Lipinski's Rule of Five. This suggests that the compound has a high probability of being orally bioavailable.

In addition to Lipinski's rule, other parameters such as the number of rotatable bonds are also considered. Compounds with 10 or fewer rotatable bonds are generally considered to have good oral bioavailability. With only one rotatable bond, this compound also satisfies this criterion. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Precursors for the Synthesis of Novel Heterocyclic Compounds

A primary application of 1-methyl-1H-indole-5-carbaldehyde is its role as a starting material for the synthesis of novel heterocyclic compounds. The indole (B1671886) ring system is a common motif in biologically active molecules, and the aldehyde group serves as a convenient handle to build additional fused ring systems.

The strategic placement of the aldehyde group on the indole ring enables its use in cyclization reactions to form a variety of fused heterocyclic systems.

Carbolines: This compound is a key building block for synthesizing γ-carboline derivatives. Through a cascade imination-heterocyclization reaction with glycine alkyl esters, 1-indolyl-3,5,8-substituted γ-carbolines can be produced. beilstein-journals.orgnih.gov These resulting carboline structures have shown potential as fluorescent materials and have exhibited anticancer activities. beilstein-journals.org The reaction's success is influenced by the electronic nature of substituents on the indole ring. beilstein-journals.orgbeilstein-archives.org

Chromenes: In one-pot multicomponent reactions, indole aldehydes, including N-methylated derivatives, react with compounds like 5,5-dimethylcyclohexane-1,3-dione and malononitrile to form indole-tethered chromene derivatives. nih.gov These reactions are often efficient, producing good yields in relatively short times. nih.gov Certain synthesized indole-chromene hybrids have demonstrated significant cytotoxic activity against cancer cell lines. nih.gov

Benzimidazoles: The condensation reaction between 5-substituted indole-3-carbaldehydes and 2-aminobenzimidazole is a method for synthesizing Schiff bases containing the benzimidazole moiety. Furthermore, indole-benzimidazole hybrids can be created by reacting substituted indole-3-carboxaldehydes with phenylene diamine derivatives. tandfonline.comsemanticscholar.org These hybrid molecules are of interest for their potential cytotoxic activities. semanticscholar.org The reaction of indole-3-carboxaldehyde with 4-methyl-1,2-phenelyenediamine can also yield ligands that form metal complexes. eurjchem.com

Oxadiazoles: While direct synthesis from this compound is less commonly detailed, the indole nucleus is incorporated into 1,3,4-oxadiazole structures. This is typically achieved by first converting an indole ester to a hydrazide, which then reacts with various benzoic acid derivatives in the presence of a dehydrating agent like POCl3 to form the oxadiazole ring. utar.edu.my The 1,2,4-oxadiazole ring is also found in some natural indole alkaloids. nih.gov

Building Blocks for Complex Molecular Architectures

The reactivity of this compound makes it an excellent building block for constructing larger, more complex molecular structures. Its ability to participate in multicomponent reactions (MCRs) is particularly noteworthy. chemimpex.comacs.orgarkat-usa.org MCRs allow for the efficient assembly of complex products in a single step from three or more reactants, which is advantageous for creating diverse chemical libraries for drug discovery and other applications. nih.govresearchgate.net The indole aldehyde can react with various nucleophiles and electrophiles to create intricate molecular frameworks.

Role in the Development of New Therapeutic Agents

The indole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. rsc.orgopenmedicinalchemistryjournal.com Derivatives of this compound are actively investigated for a range of therapeutic applications.

Research has shown that compounds synthesized from indole aldehydes possess a wide spectrum of biological activities, including:

Anticancer properties rsc.orgresearchgate.net

Anti-inflammatory effects openmedicinalchemistryjournal.comresearchgate.net

Antimicrobial and antifungal activities researchgate.netderpharmachemica.com

Antiviral, including anti-HIV, properties researchgate.net

For instance, novel bis(indole) analogues synthesized from indole-3-carbaldehyde derivatives have been evaluated for their cytotoxicity and antimicrobial activities. researchgate.net Furthermore, indole-based compounds are being explored as phosphodiesterase 5 (PDE5) inhibitors, which have potential applications in treating conditions like Alzheimer's disease. acs.orgnih.gov

| Therapeutic Target/Application | Compound Class Derived from Indole Aldehydes | Observed Biological Activity |

|---|---|---|

| Cancer | γ-Carbolines | Cytotoxicity against various cancer cell lines (cervical, lung, breast, etc.) beilstein-journals.org |

| Cancer | Indole-tethered Chromenes | Cytotoxic activity with low micromolar IC50 values nih.gov |

| Cancer | Indole-Benzimidazole Hybrids | Potential cytotoxic properties semanticscholar.org |

| Alzheimer's Disease | Indole-based PDE5 Inhibitors | Inhibition of phosphodiesterase 5 acs.orgnih.gov |

| Bacterial/Fungal Infections | Bis(indole) Analogues | Antimicrobial and antifungal properties researchgate.net |

Synthetic Utility in the Production of Dyes and Agrochemicals

The inherent chromophoric properties of the indole ring system make its derivatives, including those from this compound, useful in the synthesis of organic dyes. chemimpex.com The extended conjugated system that can be created by reacting the aldehyde group lends itself to the development of colored compounds. In the field of agrochemicals, the diverse biological activities of indole derivatives make them candidates for the development of new pesticides and herbicides. chemimpex.comchemimpex.com

Contribution to Materials with Specific Optical or Electronic Properties

Beyond biological applications, this compound and its derivatives contribute to the field of materials science. chemimpex.com The electron-rich nature of the indole ring makes it a suitable component for creating materials with interesting optical and electronic properties. For example, γ-carbolines synthesized from indole aldehydes are known to be fluorescent. beilstein-journals.org Derivatives of indole have also been investigated for their applications in organic electronics, such as in the development of organic solar cells. openmedicinalchemistryjournal.com

Future Research Directions and Translational Perspectives

Exploration of Novel and Sustainable Synthetic Routes

The future synthesis of 1-methyl-1H-indole-5-carbaldehyde and its derivatives will likely prioritize green and sustainable methodologies. Traditional methods for indole (B1671886) synthesis can suffer from harsh reaction conditions and the use of hazardous reagents. acs.org Future research will focus on developing more environmentally friendly protocols. This includes the use of ionic liquids, water as a solvent, solid acid catalysts, microwave irradiation, and nanoparticle-based catalysis under solvent-free conditions. researchgate.net The development of one-pot, multi-component reactions (MCRs) will also be crucial for improving efficiency and reducing waste. acs.org These advanced synthetic strategies will not only make the production of these compounds more economical and environmentally benign but also facilitate the rapid generation of diverse libraries for biological screening.

Discovery of New Biological Targets and Therapeutic Modalities

The indole scaffold is known to interact with a multitude of biological targets, leading to a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. nih.govmdpi.com A key area of future research will be to identify novel biological targets for this compound and its derivatives. The structural versatility of the indole nucleus allows for the design of compounds that can specifically target cancer cells while minimizing toxicity to normal tissues. mdpi.com Potential targets that warrant investigation include protein kinases, tubulin, and histone deacetylases (HDACs), all of which are implicated in cancer progression. mdpi.com Furthermore, exploring its potential in neurodegenerative diseases, by targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), presents another promising avenue. acs.org

Design of Advanced Derivatives with Enhanced Potency, Selectivity, and Reduced Off-Target Effects

A central focus of future research will be the rational design of advanced derivatives of this compound with improved therapeutic profiles. This involves a deep understanding of the structure-activity relationships (SAR) to enhance potency and selectivity for the desired biological target while minimizing off-target effects that can lead to adverse side effects. rsc.org Strategies will include the strategic placement of various substituents on the indole ring to modulate the compound's electronic and steric properties. nih.gov For instance, substitutions at different positions on the indole ring have been shown to significantly alter biological activity. nih.gov The goal is to develop derivatives that can overcome drug resistance and exhibit a better safety profile. nih.gov

| Strategy | Desired Outcome | Example from Indole Derivatives |

| Ring Substitution | Enhanced potency and selectivity | Halogenation at the 5-position improving potency toward ALDH2. nih.gov |

| Side Chain Modification | Improved pharmacokinetic properties | Addition of nonaromatic ring systems to achieve selectivity for ALDH3A1. nih.gov |

| Hybridization | Multi-target activity | Combining the indole scaffold with other bioactive pharmacophores. nih.gov |

Integration of High-Throughput Screening and Rational Drug Design Approaches

The discovery of novel drug candidates based on the this compound scaffold will be significantly accelerated by the integration of high-throughput screening (HTS) and rational drug design. rsc.org HTS allows for the rapid screening of large libraries of compounds against specific biological targets to identify initial "hits". nih.govthermofisher.com These hits can then be optimized using rational drug design approaches, which employ computational and structural biology tools to design molecules with high specificity for their intended targets. rsc.org This synergistic approach, combining empirical screening with in silico design, will streamline the drug discovery pipeline, from hit identification to lead optimization. nih.gov

Development of Indole Aldehyde Scaffolds for Chemical Biology Probes

The inherent fluorescence properties of many indole derivatives make them excellent candidates for the development of chemical biology probes. mdpi.com Future research will focus on designing and synthesizing fluorescent probes based on the this compound scaffold. These probes can be used for biological imaging, helping researchers to visualize cellular processes in real-time. mdpi.com For example, indole-based probes have been developed for detecting pH changes and specific analytes like benzenethiols. acs.orgnih.gov Such tools are invaluable for studying enzyme interactions, metabolic pathways, and the mechanism of action of drugs, thereby providing deeper insights into biological functions and disease mechanisms.

Bridging Experimental Findings with Advanced Computational Models

To gain a deeper understanding of the structure-activity relationships and to predict the biological activity of new derivatives, it is crucial to bridge experimental findings with advanced computational models. acs.org In silico studies, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, can provide valuable insights into how modifications to the this compound structure affect its interaction with biological targets. nih.govnih.gov These computational approaches can help in prioritizing the synthesis of compounds with the highest predicted activity and best pharmacokinetic profiles, thus making the drug discovery process more efficient and cost-effective. nih.gov

Q & A

Basic: What are the common synthetic routes for 1-methyl-1H-indole-5-carbaldehyde, and how are reaction conditions optimized?

Answer:

The compound is synthesized via palladium-catalyzed cross-coupling reactions using aryl halides and tert-butyl isocyanide, with formate salts as hydride donors. Reaction optimization involves adjusting catalyst loading (e.g., Pd(OAc)₂), temperature (typically 80–100°C), and solvent polarity (e.g., DMF or THF). Yield improvements are achieved by optimizing reaction time (e.g., 30 hours) and ligand selection (e.g., PPh₃) . Alternative methods include the Vilsmeier-Haack formylation of 1-methylindole derivatives or oxidation of 1-methylindole-5-methanol using MnO₂ .

Basic: What spectroscopic and analytical techniques validate the structure and purity of this compound?

Answer:

- 1H/13C NMR : Confirm the aldehyde proton (δ ~10.1 ppm) and aromatic indole backbone (δ 7.3–8.7 ppm) .

- HPLC : Assess purity (>97% as per commercial standards) and detect impurities like unreacted precursors or oxidation byproducts .

- Mass Spectrometry (ESI-MS) : Verify molecular weight (m/z ~159.18) and fragmentation patterns .

Advanced: How can researchers resolve discrepancies between crystallographic data and spectroscopic results?

Answer:

Discrepancies may arise from crystal disorders, twinning, or solvent inclusion. Use SHELXL for refinement to detect disordered atoms and validate hydrogen bonding networks . Cross-validate with Mercury CSD to visualize packing patterns and compare simulated/powder XRD patterns with experimental data . For ambiguous cases, supplement with DFT calculations to predict stable conformers and compare with NMR chemical shifts .

Advanced: What computational strategies predict the reactivity of the aldehyde group in derivatization reactions?

Answer:

- DFT Calculations : Model electronic properties (e.g., Fukui indices) to identify nucleophilic/electrophilic sites on the aldehyde .

- Molecular Descriptors : Calculate log P (lipophilicity) and TPSA (polar surface area) to predict solubility and bioavailability .

- Docking Studies : Screen interactions with enzymes (e.g., aldehyde dehydrogenases) to guide functionalization for bioactive analogs .

Basic: What storage protocols prevent degradation of this compound?

Answer:

Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to minimize oxidation. Monitor degradation via periodic HPLC analysis. Avoid prolonged exposure to moisture, as the aldehyde group is susceptible to hydration .

Advanced: How does crystal packing influence the compound’s stability and reactivity?

Answer:

Use Mercury’s Materials Module to analyze intermolecular interactions (e.g., C–H⋯O hydrogen bonds, π-π stacking). Stabilizing interactions reduce thermal motion and enhance shelf life, while weak van der Waals forces may indicate polymorphism risks. Packing similarity tools compare structural motifs across batches to ensure consistency .

Advanced: What strategies mitigate low yields in cross-coupling reactions involving this aldehyde?

Answer:

- Catalyst Screening : Test Pd(0)/Pd(II) sources (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., BINAP for enantioselective coupling) .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility, while additives like K₂CO₃ neutralize acidic byproducts .

- In Situ Monitoring : Use TLC or GC-MS to track reaction progress and terminate at peak conversion .

Basic: How are isomeric impurities (e.g., 6-carbaldehyde vs. 5-carbaldehyde) detected and resolved?

Answer:

- HPLC with Chiral Columns : Separate positional isomers using gradient elution (e.g., hexane:EtOAc).

- NOESY NMR : Identify spatial proximity of protons to distinguish 5- vs. 6-substituted isomers .

- X-ray Crystallography : Resolve ambiguity via single-crystal structure determination .

Advanced: How can researchers design derivatives for enhanced biological activity while retaining the indole scaffold?

Answer:

- SAR Studies : Introduce substituents (e.g., –OH, –NH₂) at the 3-position to modulate electron density.

- Click Chemistry : Attach triazole or biotin tags via aldehyde-azide cycloaddition for target identification .

- Proteolysis-Targeting Chimeras (PROTACs) : Link the aldehyde to E3 ligase ligands to degrade disease-related proteins .

Advanced: What are the challenges in scaling up synthesis while maintaining high enantiomeric purity?

Answer:

- Catalyst Recycling : Immobilize Pd catalysts on silica to reduce metal leaching and costs .

- Continuous Flow Systems : Improve heat/mass transfer for consistent product quality at scale.

- Chiral HPLC : Monitor enantiomeric excess (ee) during asymmetric syntheses and optimize chiral stationary phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。